![molecular formula C11H5F6NO2 B6291787 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone CAS No. 143252-72-6](/img/structure/B6291787.png)
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone (TFMO) is a highly fluorinated heterocyclic compound that has been used in a variety of applications. It is a versatile compound that can be used as a synthetic building block, a ligand for metal complexes, and a reagent for organic synthesis. It has been used in a variety of scientific research applications, including in biochemistry, medicinal chemistry, and materials science. In
Applications De Recherche Scientifique
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been used in a variety of scientific research applications. It has been used in biochemistry to study the structure and function of proteins. It has also been used in medicinal chemistry to study the mechanism of action of drugs. In addition, it has been used in materials science to study the properties of materials.
Mécanisme D'action
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been reported to bind to proteins in a variety of ways. It has been reported to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been reported to bind to proteins through covalent interactions.
Biochemical and Physiological Effects
This compound has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes. It has also been reported to have an effect on the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone in laboratory experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable than other compounds. It is also highly soluble in a variety of solvents, which makes it easier to work with. Additionally, it is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can potentially react with other compounds in the reaction mixture. Additionally, it can be difficult to remove from the reaction mixture, as it is highly soluble in a variety of solvents.
Orientations Futures
There are a number of potential future directions for the use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone. It could be used to study the structure and function of proteins in more detail. It could also be used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. Additionally, it could be used to study the mechanism of action of drugs, as it has been reported to have an effect on the metabolism of drugs. Finally, it could be used in materials science to study the properties of materials, as it is highly fluorinated and can bind to a variety of molecules.
Méthodes De Synthèse
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone can be synthesized from the reaction of 2-chloro-4-(trifluoromethyl)phenyl-5(2H)-oxazolone and trifluoromethyl iodide, followed by a hydrolysis reaction. This reaction has been reported to yield a product with a purity of 97% or higher. The reaction can be carried out in either an aqueous or organic solvent. The reaction has been reported to be highly efficient and cost-effective.
Propriétés
IUPAC Name |
2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)6-3-1-5(2-4-6)7-8(19)20-9(18-7)11(15,16)17/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEVOPZUVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

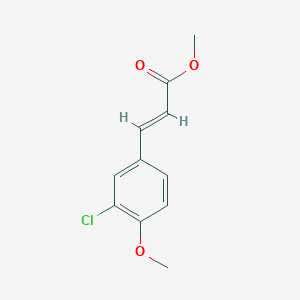
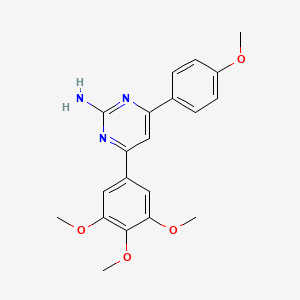
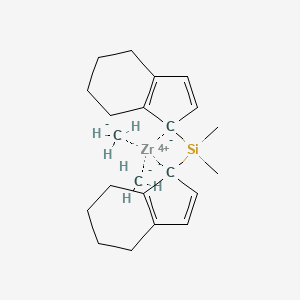
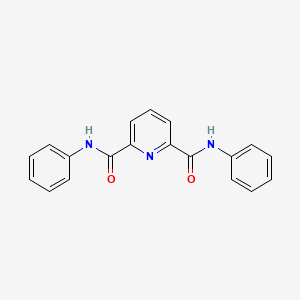





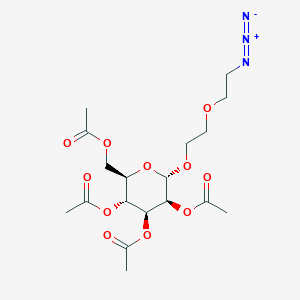

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
